Technical Monograph: Cloransulam-desethyl (CAS 171297-30-6)
Technical Monograph: Cloransulam-desethyl (CAS 171297-30-6)
Advanced Profiling, Metabolic Fate, and Analytical Determination[1][2]
Abstract
This technical guide provides a rigorous examination of Cloransulam-desethyl (CAS 171297-30-6), a critical Phase I metabolite of the triazolopyrimidine sulfonanilide herbicide, cloransulam-methyl.[1][2] Designed for analytical chemists and environmental toxicologists, this document moves beyond basic property listing to explore the mechanistic formation of the compound, its physicochemical behavior in complex matrices, and validated protocols for its quantification via LC-MS/MS.[1][2] Special emphasis is placed on distinguishing this metabolite from the free-acid form (cloransulam) to ensure regulatory compliance and data integrity.
Molecular Identity & Physicochemical Profiling[1][2][3][4]
Cloransulam-desethyl represents the O-dealkylated derivative of the parent herbicide.[1][2] Unlike the free-acid metabolite (Cloransulam, CAS 159518-97-5) which results from ester hydrolysis, Cloransulam-desethyl retains the methyl ester moiety but loses the ethyl group from the 5-ethoxy position on the triazolopyrimidine ring, converting it to a hydroxyl group.[1][2]
Chemical Structure Logic: The transformation from an ethoxy ether to a hydroxyl group significantly alters the polarity and hydrogen-bonding potential of the molecule, reducing its LogP relative to the parent and increasing its water solubility.[1][2] This shift dictates the extraction parameters required for recovery from soil and plant tissues.[1][2]
Table 1: Comparative Physicochemical Properties[1][2][3]
| Property | Cloransulam-methyl (Parent) | Cloransulam-desethyl (Target) | Impact on Analysis |
| CAS Number | 147150-35-4 | 171297-30-6 | Unique identifier for standards |
| Molecular Formula | C₁₅H₁₃ClFN₅O₅S | C₁₃H₉ClFN₅O₅S | Mass shift of -28 Da (Loss of C₂H₄) |
| Molecular Weight | 429.81 g/mol | ~401.76 g/mol | Precursor ion selection |
| Functional Change | 5-Ethoxy ether | 5-Hydroxy (Enol/Keto tautomer) | Increased polarity; potential for keto-enol tautomerism |
| pKa (Sulfonamide) | 4.81 (Acidic) | ~4.5 - 4.8 | Requires acidic mobile phase for retention |
| LogP (Predicted) | 1.12 (pH 5) | < 0.8 | Earlier elution on C18; requires high aqueous start |
| Solubility | Moderate (184 mg/L at pH 7) | High | Risk of loss in aqueous partition steps |
Genesis & Environmental Fate: The Metabolic Map[1][2]
Understanding the formation of CAS 171297-30-6 is crucial for interpreting residue data.[1][2] In soil and biological systems, cloransulam-methyl undergoes two primary divergent pathways: hydrolysis (forming the acid) and O-dealkylation (forming the desethyl).[1][2]
Mechanism of Formation: The formation of Cloransulam-desethyl is mediated by Cytochrome P450 monooxygenases (in plants/mammals) or microbial O-demethylases (in soil).[1][2] The cleavage of the ethyl ether bond releases acetaldehyde and leaves a hydroxyl group on the pyrimidine ring.[1][2]
Figure 1: Divergent Metabolic Pathways of Cloransulam-methyl[1][2]
Caption: Metabolic divergence showing the formation of Cloransulam-desethyl via O-dealkylation, distinct from the hydrolytic pathway.
Analytical Methodologies: Validated LC-MS/MS Protocol
Causality in Method Design: Because Cloransulam-desethyl contains an acidic sulfonamide proton and a phenolic hydroxyl group, it is highly amenable to Negative Electrospray Ionization (ESI-) .[1][2] Positive mode is generally less sensitive due to the electron-withdrawing fluorine and chlorine atoms on the aromatic rings.[1][2]
Challenge: The metabolite is more polar than the parent. Standard C18 gradients often elute polar metabolites in the void volume, leading to ion suppression.[1][2] Solution: Use a high-aqueous initial mobile phase (95% Water) and a modified C18 column (e.g., C18-Polar or Fluorophenyl) to enhance retention.[1][2]
Protocol: Trace Quantitation in Soil/Vegetation[1][2]
1. Sample Preparation (Modified QuEChERS)
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Step A: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
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Step B (Acidification): Add 10 mL acetonitrile containing 1% acetic acid.[1][2] Rationale: Acidification suppresses ionization of the sulfonamide (keeping it neutral), improving partition into the organic layer.[1][2]
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Step C: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min.
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Step D: Centrifuge at 4000 rpm for 5 min.
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Step E (Cleanup): Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18.[1][2] Warning: Use minimal PSA, as it can bind acidic sulfonamides.[1][2] If recovery is low, use only C18/MgSO₄ for cleanup.[1][2]
2. LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+ / Waters TQ-XS) | High sensitivity required for ng/g detection |
| Ionization | ESI Negative Mode (ESI-) | Deprotonation of sulfonamide nitrogen [M-H]⁻ |
| Column | Waters Acquity HSS T3 (100mm x 2.1mm, 1.8µm) | Superior retention of polar compounds |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for chromatographic retention |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier |
| Injection Vol | 5 - 10 µL | minimize solvent effects |
3. MRM Transitions (Self-Validating Logic) To ensure specificity, monitor two transitions. The ratio between the Quantifier and Qualifier ion must match the reference standard within ±20%.
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Quantifier Product: 364.8 m/z (Loss of HCl or similar characteristic fragment - Verify with standard)
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Qualifier Product: 180.0 m/z (Triazolopyrimidine core fragment)[1][2]
Note: Transitions must be optimized using a pure reference standard of CAS 171297-30-6. The parent (428 m/z) and free acid (414 m/z) must be chromatographically resolved to prevent cross-talk.[1][2]
Toxicology & Regulatory Implications[1][2][5][6]
While Cloransulam-methyl is the active ingredient, regulatory bodies (EPA, EFSA) require the monitoring of metabolites to assess "Total Toxic Residue" (TTR).[1][2]
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Phytotoxicity: Cloransulam-desethyl generally exhibits significantly lower herbicidal activity than the parent ester.[1][2] The loss of the ethyl group interferes with the molecule's fit into the Acetolactate Synthase (ALS) enzyme pocket.[1][2]
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Persistence: Due to the free hydroxyl group, the desethyl metabolite is more susceptible to conjugation (glycosylation) in plants and oxidative cleavage in soil, making it generally less persistent than the parent.[1][2]
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Groundwater Risk: The increased polarity (lower LogP) theoretically increases mobility in soil pore water.[1][2] However, the rapid degradation to the terminal hydroxy-acid form usually mitigates long-term leaching risks compared to the more stable parent.[1][2]
References
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United States Environmental Protection Agency (EPA). (1997).[1][2] Pesticide Fact Sheet: Cloransulam-methyl. Office of Prevention, Pesticides and Toxic Substances.[1][2]
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USDA Agricultural Research Service. (1995).[1][2] Cloransulam-methyl aerobic soil metabolism. Technical Abstract.
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National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 86453, Cloransulam-methyl. (Data inferred for metabolite structure).
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ChemicalBook. (2023).[1][2] Cloransulam-desethyl CAS 171297-30-6 Entry.[1][2][4]
